Myrcene-13C3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrcene-13C3 can be synthesized using engineered microbial platforms. For instance, Saccharomyces cerevisiae strains have been engineered for the synthesis of β-myrcene by optimizing the expression of myrcene synthase and ocimene synthase . This method involves the use of a two-phase fermentation system to enhance the titers of β-myrcene .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from plant essential oils. the microbial synthetic method using engineered Saccharomyces cerevisiae offers a promising alternative for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Myrcene-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be used in further organic synthesis .
Scientific Research Applications
Myrcene-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in the quantitation of drug molecules during the drug development process.
Medicine: It exhibits anti-inflammatory, analgesic, and antioxidant properties.
Mechanism of Action
The mechanism by which Myrcene-13C3 exerts its effects involves several molecular targets and pathways:
Anticancer Activity: this compound induces oxidative stress and apoptosis in lung cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase-3, leading to mitochondrial-mediated cell death.
Anti-inflammatory Activity: It reduces the expression of pro-inflammatory cytokines and increases antioxidant molecules, thereby mitigating inflammation and oxidative stress.
Analgesic Activity: this compound acts on transient receptor potential cation channel subfamily V member 1 (TRPV1) to exert its analgesic effects.
Comparison with Similar Compounds
Cymene: Another monoterpene with similar applications in fragrances and flavors.
Limonene: A monoterpene with similar biological activities, including anticancer and anti-inflammatory properties.
Ocimene: An isomer of myrcene with applications in the food and cosmetics industries.
Uniqueness: Myrcene-13C3 is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research for tracing and quantitation purposes . Its diverse range of biological activities and industrial applications further highlight its significance.
Properties
Molecular Formula |
C10H16 |
---|---|
Molecular Weight |
139.21 g/mol |
IUPAC Name |
7-(113C)methyl-3-methylidene(7,8-13C2)octa-1,6-diene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2+1,3+1,9+1 |
InChI Key |
UAHWPYUMFXYFJY-UGJYMQHBSA-N |
Isomeric SMILES |
[13CH3][13C](=CCCC(=C)C=C)[13CH3] |
Canonical SMILES |
CC(=CCCC(=C)C=C)C |
Origin of Product |
United States |
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